molecular formula C20H19N3O3 B2702695 1-(4-Methoxyphenyl)-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one CAS No. 1170638-95-5

1-(4-Methoxyphenyl)-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one

Cat. No. B2702695
CAS RN: 1170638-95-5
M. Wt: 349.39
InChI Key: JKMNNNSFEXKLKZ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research. This compound is also known as L-765,314 and is a potent and selective antagonist of the dopamine D1 receptor. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Synthesis and Antibacterial Evaluation

A study by Anusevičius et al. (2015) focused on the synthesis of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones, including those with azole, diazole, and oxadiazole fragments. These compounds were evaluated for their antibacterial and antioxidant activities, with some showing moderate activity against specific microorganisms such as Rhizobium radiobacter, Xanthomonas campestris, and Escherichia coli. This research underscores the compound's role in the development of new antibacterial agents (Anusevičius et al., 2015).

Anticancer Potential

Zhang et al. (2005) discovered a novel apoptosis inducer, which is part of the 1,2,4-oxadiazole series, showing activity against breast and colorectal cancer cell lines. This compound's interaction with cancer cells highlights its potential as an anticancer agent and its role in apoptosis induction, offering insights into cancer treatment strategies (Zhang et al., 2005).

Material Science Applications

Su et al. (2017) reported on the synthesis of dithienylpyrroles, including variants with 1-(4-methoxyphenyl) units, for use in electrochromic devices (ECDs). These materials showed promising electrochromic properties, indicating potential applications in smart windows and display technologies (Su et al., 2017).

Novel Syntheses and Characterizations

Research has also focused on the synthesis and characterization of compounds containing the 1-(4-methoxyphenyl) motif for various applications, including the development of new materials with specific optical properties or for use in chemical reactions with significant industrial relevance (Ghelfi et al., 2003).

properties

IUPAC Name

1-(4-methoxyphenyl)-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-13-5-3-4-6-17(13)20-21-19(22-26-20)14-11-18(24)23(12-14)15-7-9-16(25-2)10-8-15/h3-10,14H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMNNNSFEXKLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)C3CC(=O)N(C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one

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